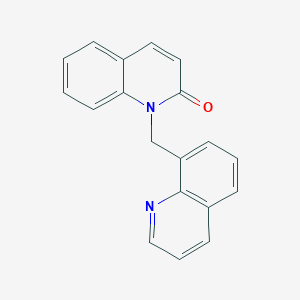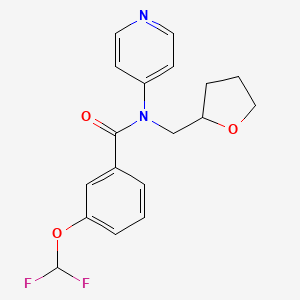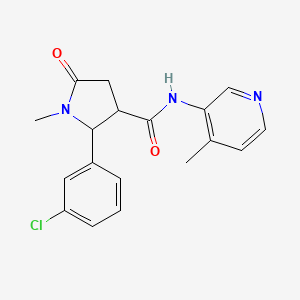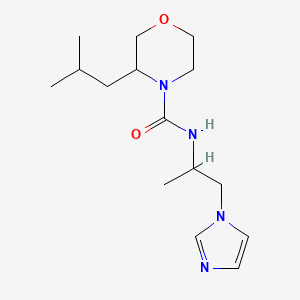
3-Methylsulfanyl-1-phenylpiperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylsulfanyl-1-phenylpiperidin-2-one, also known as 3-MeO-PCP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by a team of researchers at Parke-Davis, a pharmaceutical company. 3-MeO-PCP is a potent NMDA receptor antagonist and has been found to have various scientific research applications.
作用机制
As an NMDA receptor antagonist, 3-Methylsulfanyl-1-phenylpiperidin-2-one binds to the receptor and blocks the action of glutamate, a neurotransmitter that is involved in learning and memory. This results in a dissociative state, where the user experiences a disconnection from their surroundings and a distorted sense of reality. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The use of this compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. Additionally, it has been found to have analgesic properties, which may be useful in the treatment of chronic pain.
实验室实验的优点和局限性
One advantage of using 3-Methylsulfanyl-1-phenylpiperidin-2-one in lab experiments is its potency as an NMDA receptor antagonist. This allows for precise manipulation of the receptor and provides researchers with a tool to study its function. However, one limitation is its potential for abuse and the need for strict regulations in its use.
未来方向
There are several future directions for research on 3-Methylsulfanyl-1-phenylpiperidin-2-one. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, there is a need for continued research on the safety and potential for abuse of this compound.
合成方法
The synthesis of 3-Methylsulfanyl-1-phenylpiperidin-2-one involves the reaction of 1-(3-methylphenyl)piperidin-2-one with thiourea in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methyl iodide to yield this compound. This synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
3-Methylsulfanyl-1-phenylpiperidin-2-one has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. Additionally, it has been used as a tool to study the NMDA receptor and its role in various neurological disorders.
属性
IUPAC Name |
3-methylsulfanyl-1-phenylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-11-8-5-9-13(12(11)14)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCHVODLKKWPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCN(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)







![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-3-propan-2-ylpiperazin-2-one](/img/structure/B7594698.png)